Welcome to the BenchChem Online Store!
molecular formula C17H21N3 B8457046 1-Benzyl-4-(2-methyl-4-pyridinyl)piperazine

1-Benzyl-4-(2-methyl-4-pyridinyl)piperazine

Cat. No. B8457046
M. Wt: 267.37 g/mol
InChI Key: XBHJBCIHPPPYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07820673B2

Procedure details

1-Benzyl-4-(2-methyl-4-pyridinyl)piperazine (10.3 g) obtained in Example 114a) and 10% palladium carbon (1.0 g) were added to methanol (200 ml), and mixed under hydrogen atmosphere at room temperature for 7 days. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified with basic silica gel column (ethyl acetate) and recrystallized from ethyl acetate-hexane to obtain the title compound as a colorless needle-like crystal (2.58 g, 38%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][N:17]=[C:16]([CH3:20])[CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[C].[Pd].CO>[CH3:20][C:16]1[CH:15]=[C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)[CH:19]=[CH:18][N:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=CC(=NC=C1)C
Name
palladium carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed under hydrogen atmosphere at room temperature for 7 days
Duration
7 d
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified with basic silica gel column (ethyl acetate)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC(=C1)N1CCNCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.